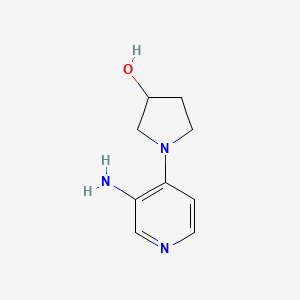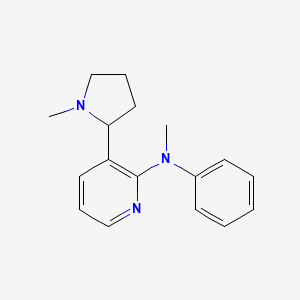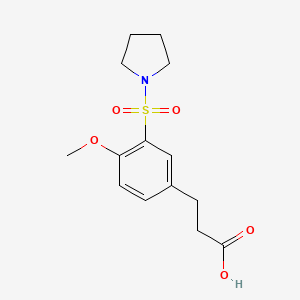
3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a methoxy group, a pyrrolidinylsulfonyl group, and a phenyl ring attached to a propanoic acid moiety
准备方法
合成路线和反应条件
3-(4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基)丙酸的合成通常涉及多个步骤。一种常见的合成路线从中间体4-甲氧基-3-(吡咯烷-1-基磺酰基)苯甲醛的制备开始。然后,该中间体经过一系列反应,包括与丙二酸衍生物的缩合,然后脱羧以得到最终产物。反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境因素进行了优化。连续流动反应器和自动化合成等技术可用于提高生产率并减少废物。
化学反应分析
反应类型
3-(4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基)丙酸可以发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 丙酸部分中的羰基可以被还原形成醇。
取代: 芳香环可以发生亲电取代反应,例如硝化或卤化。
常见试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等试剂。
取代: 使用硝酸 (HNO₃) 用于硝化或溴 (Br₂) 用于溴化等试剂。
形成的主要产物
氧化: 形成4-甲氧基-3-(吡咯烷-1-基磺酰基)苯甲酸。
还原: 形成3-(4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基)丙醇。
取代: 形成4-硝基-3-(吡咯烷-1-基磺酰基)苯基丙酸或4-溴-3-(吡咯烷-1-基磺酰基)苯基丙酸。
科学研究应用
3-(4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基)丙酸在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医药: 探索其潜在的治疗效果,例如抗炎或抗癌特性。
工业: 用于开发新材料和化学工艺。
作用机制
3-(4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基)丙酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并触发下游信号通路。确切的分子靶标和通路取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基硼酸
- 3-(4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基)丙酸甲酯
独特性
与类似化合物相比,3-(4-甲氧基-3-(吡咯烷-1-基磺酰基)苯基)丙酸具有独特的结构特征,例如同时存在甲氧基和吡咯烷基磺酰基。
属性
分子式 |
C14H19NO5S |
|---|---|
分子量 |
313.37 g/mol |
IUPAC 名称 |
3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4,6,10H,2-3,5,7-9H2,1H3,(H,16,17) |
InChI 键 |
XURPRLYAGRWADH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



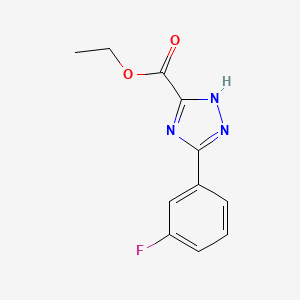
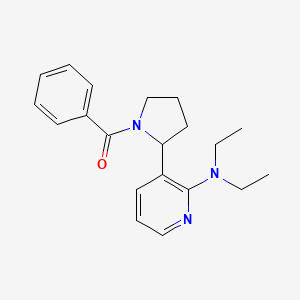


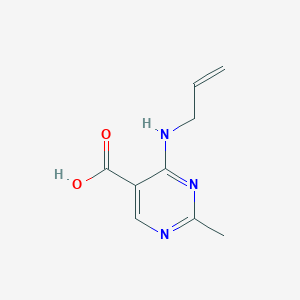


![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)


